Cas no 2097917-74-1 (3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione)

3-Cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a structurally complex heterocyclic compound featuring a cyclopropyl group, a trifluoromethylphenylmethanesulfonyl moiety, and an imidazolidinedione core. Its design incorporates a sulfonylated piperidine scaffold, enhancing binding selectivity and metabolic stability. The trifluoromethyl group contributes to improved lipophilicity and bioavailability, while the cyclopropyl ring adds conformational rigidity, potentially optimizing target interaction. This compound is of interest in medicinal chemistry for its potential as a biologically active intermediate, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group diversity make it a versatile candidate for structure-activity relationship studies in drug discovery.
3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione structure
2097917-74-1 structure
Product name:3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
CAS No:2097917-74-1
MF:C19H22F3N3O4S
MW:445.455893993378
CID:6484134
PubChem ID:126850992

3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
    • F6529-3458
    • 2097917-74-1
    • 3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
    • AKOS032466406
    • 3-cyclopropyl-1-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione
    • Inchi: 1S/C19H22F3N3O4S/c20-19(21,22)14-3-1-13(2-4-14)12-30(28,29)23-9-7-15(8-10-23)24-11-17(26)25(18(24)27)16-5-6-16/h1-4,15-16H,5-12H2
    • InChI Key: VGQHOGBZZUTVID-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(C(F)(F)F)=CC=1)(N1CCC(CC1)N1CC(N(C1=O)C1CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 445.12831185g/mol
  • Monoisotopic Mass: 445.12831185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 778
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.4Ų
  • XLogP3: 2.1

3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6529-3458-5mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
5mg
$69.0 2023-09-08
Life Chemicals
F6529-3458-2mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
2mg
$59.0 2023-09-08
Life Chemicals
F6529-3458-10μmol
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6529-3458-30mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
30mg
$119.0 2023-09-08
Life Chemicals
F6529-3458-75mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
75mg
$208.0 2023-09-08
Life Chemicals
F6529-3458-20μmol
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6529-3458-20mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
20mg
$99.0 2023-09-08
Life Chemicals
F6529-3458-50mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
50mg
$160.0 2023-09-08
Life Chemicals
F6529-3458-5μmol
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6529-3458-10mg
3-cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione
2097917-74-1
10mg
$79.0 2023-09-08

Additional information on 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione

Introduction to 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione (CAS No. 2097917-74-1)

3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2097917-74-1, represents a sophisticated molecular architecture designed to interact with biological targets in a precise manner. The presence of multiple functional groups, including a cyclopropyl moiety, a piperidine ring substituted with a phenylmethylsulfonyl group, and an imidazolidinedione core, contributes to its complex reactivity and potential biological activity.

The structural features of 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione make it an intriguing candidate for further exploration in drug discovery. The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity. This modification can significantly influence the pharmacokinetic properties of the molecule, making it more suitable for therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this compound with biological targets with greater accuracy. The cyclopropyl group, while relatively small, can introduce steric constraints that may affect how the molecule binds to its intended target. Additionally, the piperidine ring is a common scaffold in many bioactive molecules, known for its ability to mimic the conformational flexibility of certain amino acids in proteins. The sulfonyl group further enhances the electrophilicity of the molecule, potentially allowing for covalent interactions with biological targets, which can be both advantageous and challenging depending on the desired outcome.

In the context of current research, compounds like 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione are being investigated for their potential applications in treating various diseases. For instance, studies have shown that molecules with similar structural motifs may exhibit inhibitory activity against enzymes involved in cancer progression or inflammatory responses. The imidazolidinedione core is particularly interesting because it can serve as a hinge-binding motif, allowing the compound to interact with specific residues in protein active sites. This interaction can be fine-tuned by modifying the substituents attached to the core structure.

The synthesis of 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing the necessary carbon-carbon bonds. Additionally, protecting group strategies are often employed to ensure that reactive functional groups are selectively modified at appropriate stages during the synthesis.

The pharmacological evaluation of 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione has only just begun, but preliminary data suggest that it may possess promising properties for therapeutic use. In vitro assays have indicated potential activity against certain enzymatic targets, although further studies are needed to fully elucidate its mechanism of action. The compound’s ability to modulate protein-protein interactions or interfere with signaling pathways could make it a valuable tool in developing novel therapeutic strategies.

One of the most exciting aspects of working with compounds like 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione is the opportunity to explore structure-function relationships. By systematically modifying different parts of the molecule and observing how these changes affect its biological activity, researchers can gain deep insights into how small changes in molecular structure can lead to significant differences in therapeutic efficacy. This iterative process is crucial for optimizing drug candidates and improving their overall pharmacological profile.

The development of new drugs is an inherently interdisciplinary endeavor that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The study of 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione exemplifies this collaborative approach. Chemists design and synthesize novel molecules based on their understanding of organic chemistry principles and computational predictions. Biologists then test these molecules for biological activity using cell-based assays and animal models. Pharmacologists work to translate these findings into meaningful clinical data by evaluating drug-like properties such as solubility, bioavailability, and toxicity.

As research continues to progress, it is likely that additional applications for 3-cyclopropyl-1-(1-{4-(trifluoromethyl)phenylmethanesulfonyl}piperidin-4-yli midazolidine -2 , 4 - dione) will be discovered. Its unique structural features make it a versatile scaffold that can be modified to target a wide range of biological processes. Whether it ultimately finds application as a lead compound or as part of a larger drug cocktail remains to be seen; however , its potential should not be underestimated . With further investigation , this compound could one day contribute significantly to advancing human health . p >

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